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Compound of Interest

Compound Name: 2-lodo-1-methoxy-3-nitrobenzene

Cat. No.: B1594462

An In-depth Technical Guide to 2-lodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3)

Abstract

This technical guide provides a comprehensive overview of 2-lodo-1-methoxy-3-nitrobenzene
(CAS No. 98991-08-3), a key aromatic intermediate in advanced organic synthesis. The
document details its physicochemical properties, spectral characteristics, and core reactivity
principles. Emphasis is placed on its strategic application in the construction of complex
molecular architectures, particularly in the realm of pharmaceutical and materials science
research. This guide offers field-proven insights into its handling, safety protocols, and potential
synthetic transformations, serving as an essential resource for researchers, chemists, and
professionals in drug development.

Core Molecular Profile and Physicochemical
Properties

2-lodo-1-methoxy-3-nitrobenzene, also known as 2-lodo-3-nitroanisole, is a trifunctionalized
benzene derivative. The strategic placement of the iodo, methoxy, and nitro groups on the
aromatic ring imparts a unique reactivity profile, making it a valuable building block for
introducing specific functionalities into larger molecules.[1] The iodide serves as an excellent
leaving group for metal-catalyzed cross-coupling reactions, the nitro group is a strong electron-
withdrawing group that can direct substitution or be reduced to an amine, and the methoxy
group acts as an electron-donating group influencing the ring's electronics.
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Table 1: Physicochemical Properties of 2-lodo-1-methoxy-3-nitrobenzene[1]

Property Value Source

CAS Number 98991-08-3 PubChem[1], Sigma-Aldrich
Molecular Formula C7HeINO3 PubChem[1]

Molecular Weight 279.03 g/mol PubChem[1]

2-iodo-1-methoxy-3-
IUPAC Name ) PubChem[1]
nitrobenzene

Synonyms 2-lodo-3-nitroanisole PubChem[1]

Physical Form Solid ChemScene LLC

BLD Pharm[2], ChemScene

Storage Temperature 2-8°C, Protect from light LLC

Spectral Data Analysis (Predicted and Reported)

Spectroscopic analysis is critical for confirming the identity and purity of 2-lodo-1-methoxy-3-
nitrobenzene.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
three distinct signals in the aromatic region, corresponding to the three protons on the
benzene ring. The chemical shifts and coupling constants would be influenced by the
electronic effects of the three different substituents.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display
seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The
carbon attached to the iodine atom will show a characteristic low-field shift.

* IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.
Strong asymmetric and symmetric stretching vibrations around 1530-1500 cm~! and 1350-
1330 cm~1 are indicative of the nitro (NOz) group. Aromatic C-H stretching will appear above
3000 cm~1, and C-O stretching from the methoxy group will be observed in the 1250-1000
cm~1region.
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e Mass Spectrometry (MS): GC-MS data is available through the NIST database, which can be
used to confirm the molecular weight and fragmentation pattern.[1] The mass spectrum
would show a molecular ion peak (M*) at m/z 279, corresponding to the molecular weight of
the compound.

Synthesis, Reactivity, and Mechanistic
Considerations

While specific industrial synthesis routes for this exact isomer are not widely published, a
plausible laboratory-scale synthesis can be designed based on established electrophilic
aromatic substitution principles. A logical approach involves the iodination of 3-nitroanisole.

The causality for this choice rests on the directing effects of the substituents. The methoxy
group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitroanisole, both
groups direct incoming electrophiles to the 2, 4, and 6 positions. The 2-position is sterically
accessible and activated by the methoxy group, making it a likely site for iodination.
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Plausible Synthetic Workflow
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Caption: Strategic use in constructing complex heterocyclic scaffolds.

Safety, Handling, and Disposal

As a nitro-iodo-aromatic compound, 2-lodo-1-methoxy-3-nitrobenzene must be handled with
appropriate caution. Safety data from analogous compounds provide a strong basis for its
handling protocol. [3][4] Table 2: Hazard and Precautionary Information
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Category

Recommendation

Hazard Statements

Harmful if swallowed, in contact with skin, or if

inhaled. Causes skin and serious eye irritation.

[3]

Personal Protective Equipment (PPE)

Chemical safety goggles, chemical-resistant
gloves (e.g., nitrile), and a laboratory coat are
mandatory. [3]Work should be conducted in a
certified chemical fume hood to avoid inhalation

of dust or vapors. [5]

Handling

Avoid generating dust. Use spark-proof tools
and keep away from heat, sparks, and open
flames. [4]Wash hands thoroughly after
handling. [5]

Storage

Store in a tightly closed container in a cool, dry,
and well-ventilated area. [3]Keep away from
oxidizing agents. [5]Recommended storage is
refrigerated at 2-8°C. [2]

First Aid

Inhalation: Move to fresh air. Skin Contact:
Wash immediately with plenty of soap and
water. Eye Contact: Rinse cautiously with water
for several minutes. Ingestion: Rinse mouth and

seek immediate medical attention. [3]

Disposal

Dispose of waste in accordance with all local,
state, and federal regulations. Contact a

licensed professional waste disposal service. [5]

Representative Experimental Protocol: Suzuki-

Miyaura Cross-Coupling

This protocol is a representative, self-validating workflow illustrating the use of 2-lodo-1-

methoxy-3-nitrobenzene as a substrate in a standard Suzuki-Miyaura coupling reaction.

Objective: To synthesize 2-aryl-1-methoxy-3-nitrobenzene.
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Materials:

2-lodo-1-methoxy-3-nitrobenzene (1.0 mmol, 279 mg)

Arylboronic acid (1.2 mmol)

Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 4.5 mg)

Triphenylphosphine (PPhs, 0.08 mmol, 21 mg)

Potassium carbonate (K2COs, 3.0 mmol, 414 mg)

1,4-Dioxane (5 mL)

Water (1 mL)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 2-lodo-1-methoxy-3-nitrobenzene, the arylboronic acid, potassium
carbonate, palladium(ll) acetate, and triphenylphosphine.

Solvent Addition: Add the 1,4-dioxane and water via syringe.
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is
consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water
(20 mL). Separate the organic layer, and extract the agueous layer with ethyl acetate (2 x 10
mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2=S0Oa), filter,
and concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel.
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o Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and
Mass Spectrometry.

Conclusion

2-lodo-1-methoxy-3-nitrobenzene is a highly valuable and versatile intermediate for organic
synthesis. Its trifunctionalized nature allows for precise and strategic modifications, particularly
through modern cross-coupling chemistries. Its primary role as a building block in the synthesis
of complex heterocyclic structures, such as carbazoles, underscores its importance to
researchers in drug discovery and materials science. Adherence to strict safety protocols is
essential when handling this compound to mitigate potential hazards. Future applications will
likely continue to leverage its unique reactivity in the development of novel bioactive molecules
and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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